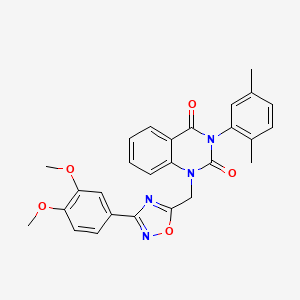

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a heterocyclic derivative featuring a quinazoline-2,4(1H,3H)-dione core substituted with a 1,2,4-oxadiazole ring at the N1 position and a 2,5-dimethylphenyl group at the N3 position. The oxadiazole moiety is further functionalized with a 3,4-dimethoxyphenyl group. Quinazoline-diones are known for their diverse pharmacological properties, including kinase inhibition and anticancer activity .

Propriétés

Formule moléculaire |

C27H24N4O5 |

|---|---|

Poids moléculaire |

484.5 g/mol |

Nom IUPAC |

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O5/c1-16-9-10-17(2)21(13-16)31-26(32)19-7-5-6-8-20(19)30(27(31)33)15-24-28-25(29-36-24)18-11-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |

Clé InChI |

VODDMDLJOMMPOD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |

Origine du produit |

United States |

Activité Biologique

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound and related derivatives, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities.

Overview of Quinazoline and Oxadiazole Derivatives

Quinazoline derivatives have been extensively studied for their potential as antimicrobial agents , anticancer drugs , and anti-inflammatory compounds. The incorporation of oxadiazole moieties into quinazoline frameworks has been shown to enhance biological activity due to the unique electronic and steric properties imparted by the oxadiazole ring .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated for its activity against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Methodology : The Agar well diffusion method was employed to assess antimicrobial efficacy.

- Results : The compound exhibited moderate antibacterial activity with inhibition zones ranging from 10 mm to 12 mm against the tested strains. The Minimum Inhibitory Concentration (MIC) values were reported at approximately 70–80 mg/mL for these pathogens .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 12 | 80 |

| 15 | Escherichia coli | 11 | 75 |

| 14a | Candida albicans | 13 | 70 |

Anticancer Activity

The quinazoline scaffold has also been recognized for its anticancer properties. Studies indicate that quinazoline derivatives can inhibit various cancer cell lines:

- Mechanism of Action : Quinazoline derivatives may exert their effects through inhibition of critical enzymes involved in cancer cell proliferation.

- Cell Lines Tested : Various studies have reported cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

In a comparative study, certain derivatives showed significant cytotoxicity with IC50 values in the micromolar range .

Other Biological Activities

In addition to antimicrobial and anticancer effects, quinazoline derivatives exhibit a wide range of biological activities:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antidiabetic : Certain compounds have been tested for their ability to lower blood glucose levels in diabetic models.

- Antioxidant : The presence of methoxy groups in the structure enhances antioxidant activity by scavenging free radicals .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of quinazoline derivatives:

- Synthesis Methodology : A novel synthetic route involving Mannich reactions has been developed to create oxadiazole-substituted quinazolines with improved yields and purity.

- Biological Screening : A series of compounds were screened against a panel of bacterial strains and cancer cell lines. Compounds with oxadiazole substitutions consistently demonstrated enhanced activity compared to their non-substituted counterparts .

Analyse Des Réactions Chimiques

Potential Chemical Reactions

The compound’s structural features enable participation in several reaction types:

| Reaction Type | Mechanism | Reagents/Conditions | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group (e.g., halide) on the oxadiazole ring. | Nucleophiles (e.g., NH₃, amines) in polar aprotic solvents. | Formation of substituted oxadiazole derivatives. |

| Electrophilic Substitution | Activation of the quinazoline core for electrophilic attack. | Electrophiles (e.g., nitration agents) under acidic conditions. | Introduces substituents at reactive positions. |

| Cycloaddition | Formation of new rings via [2+3] or [4+2] cycloadditions. | Azides/alkynes (CuAAC), dienophiles (Diels-Alder). | Generates fused heterocyclic systems. |

| Hydrolysis | Cleavage of the dione groups under acidic or basic conditions. | HCl or NaOH in aqueous solvents. | Converts diones to carboxylic acids or amides. |

Analytical Methods for Monitoring Reactions

Key techniques used to track reaction progress and confirm product identity include :

-

High-Performance Liquid Chromatography (HPLC)

-

Monitors purity and yield during synthesis.

-

Separates intermediates and byproducts.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Confirms structural features (e.g., aromatic protons, heterocyclic rings).

-

Identifies substituent positions via splitting patterns.

-

-

Mass Spectrometry (MS)

-

Validates molecular weight and fragmentation patterns.

-

Detects impurities or side products.

-

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Observations:

- The target compound’s oxadiazole ring provides greater metabolic stability compared to tetrazoles (e.g., 4g, 4h), which are more acidic and prone to ionization .

- The 3,4-dimethoxyphenyl group may improve π-π stacking with hydrophobic enzyme pockets compared to the coumarin moiety in 4g/4h, which relies on extended conjugation .

Physicochemical and Pharmacokinetic Properties

Implications:

Méthodes De Préparation

Retrosynthetic Analysis

The retrosynthetic approach divides the molecule into two main components:

- 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

- (3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl halide or equivalent alkylating agent

These components are ultimately connected through an N-alkylation reaction at the N-1 position of the quinazoline-2,4(1H,3H)-dione.

Synthesis of the Quinazoline-2,4(1H,3H)-dione Core

Preparation from Anthranilic Acid

The synthesis begins with the preparation of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione using anthranilic acid and 2,5-dimethylphenyl isothiocyanate.

Reagents and Conditions:

- Anthranilic acid (1 equivalent)

- 2,5-dimethylphenyl isothiocyanate (1.1 equivalents)

- Ethanol as solvent

- Reflux for 8 hours

Procedure:

- Dissolve anthranilic acid (1 equivalent) in absolute ethanol (10 mL per gram)

- Add 2,5-dimethylphenyl isothiocyanate (1.1 equivalents) dropwise

- Reflux the mixture for 8 hours with monitoring by TLC

- Cool the reaction mixture to room temperature

- Collect the precipitate by filtration

- Recrystallize from an ethanol/dioxane mixture (1:1)

Expected Yield: 90-95%

This reaction proceeds through the formation of a thiourea intermediate that undergoes cyclization to form the quinazoline-2,4(1H,3H)-dione scaffold.

Alternative Method Using Benzoxazinones

An alternative approach involves the preparation of a benzoxazinone intermediate:

Procedure:

- React anthranilic acid with an appropriate acid chloride to form an N-acyl anthranilic acid

- Cyclize the N-acyl anthranilic acid using dehydrating agents such as acetic anhydride

- React the resulting benzoxazinone with 2,5-dimethylaniline to produce 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Synthesis of the 1,2,4-Oxadiazole Component

Preparation of 3,4-Dimethoxybenzonitrile Amidoxime

The oxadiazole ring construction begins with the formation of an amidoxime intermediate:

Reagents:

- 3,4-Dimethoxybenzonitrile (1 equivalent)

- Hydroxylamine hydrochloride (1.5 equivalents)

- Sodium methoxide or triethylamine (1.5 equivalents)

- Methanol as solvent

Procedure:

- Dissolve 3,4-dimethoxybenzonitrile in methanol (10 mL per gram)

- Add hydroxylamine hydrochloride and base

- Stir at room temperature for 24 hours

- Monitor reaction completion by TLC

- Evaporate solvent under reduced pressure

- Add water to precipitate the product

- Filter, wash with cold water, and dry under vacuum

Expected Yield: 75-85%

Construction of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is formed through the reaction of the amidoxime with an appropriate carboxylic acid derivative:

Method A: Using Carboxylic Acid Derivatives

Reagents:

- 3,4-Dimethoxybenzamidoxime (1 equivalent)

- Chloroacetic acid or bromoacetic acid (1.2 equivalents)

- Coupling agent: DCC or EDC (1.2 equivalents)

- DMF as solvent

Procedure:

- Dissolve the amidoxime in DMF (5 mL per gram)

- Add haloacetic acid and coupling agent

- Stir at room temperature for 2 hours

- Heat to 80-100°C for 4-6 hours to promote cyclization

- Cool and filter to remove urea byproduct

- Concentrate under reduced pressure

- Purify by column chromatography

Expected Yield: 60-70%

Method B: One-Pot Synthesis

Reagents:

- 3,4-Dimethoxybenzonitrile (1 equivalent)

- Hydroxylamine hydrochloride (1.5 equivalents)

- Triethylamine (1.5 equivalents)

- Chloroacetic acid or bromoacetic acid (1.2 equivalents)

- Coupling agent (1.2 equivalents)

Procedure:

- Form the amidoxime as described above

- Without isolation, add the haloacetic acid and coupling agent

- Heat the reaction mixture to promote cyclization

- Purify as described above

Expected Yield: 55-65%

N-Alkylation: Final Assembly of Target Compound

The final step involves N-alkylation of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with the oxadiazole-containing alkylating agent.

Standard N-Alkylation Procedure

Reagents:

- 3-(2,5-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equivalent)

- 5-(Chloromethyl or bromomethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (1.1 equivalents)

- Potassium carbonate (2 equivalents)

- DMF as solvent

Procedure:

- Dissolve the quinazoline-2,4(1H,3H)-dione in DMF (10 mL per gram)

- Add potassium carbonate and stir for 30 minutes

- Add the halomethyl oxadiazole derivative dropwise

- Stir at room temperature for 24 hours

- Monitor by TLC until completion

- Pour into ice-cold water and collect precipitate

- Purify by column chromatography or recrystallization

Expected Yield: 65-75%

Optimized Reaction Conditions

Various parameters can be optimized to improve the yield and selectivity of the N-alkylation step.

Table 1: Effect of Solvent on N-Alkylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 24 | 70-75 |

| DMSO | 25 | 24 | 75-80 |

| Acetone | 56 (reflux) | 12 | 60-65 |

| Acetonitrile | 82 (reflux) | 12 | 65-70 |

| THF | 66 (reflux) | 12 | 55-60 |

Table 2: Effect of Base on N-Alkylation

| Base | Equivalents | Yield (%) | Selectivity (N-1:N-3) |

|---|---|---|---|

| K₂CO₃ | 2.0 | 70-75 | >95:5 |

| Cs₂CO₃ | 1.5 | 75-80 | >95:5 |

| NaH | 1.1 | 65-70 | 90:10 |

| KOtBu | 1.1 | 60-65 | 85:15 |

| DBU | 1.5 | 70-75 | >95:5 |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate both the formation of the quinazoline core and the construction of the oxadiazole ring.

Microwave-Assisted Quinazoline Formation:

- Combine anthranilic acid and 2,5-dimethylphenyl isothiocyanate in a microwave vessel

- Irradiate at 150°C (300W) for 10-15 minutes

- Process as described in the conventional method

Microwave-Assisted Oxadiazole Formation:

- Mix 3,4-dimethoxybenzamidoxime with haloacetic acid in a microwave vessel

- Add coupling agent and base

- Irradiate at 120-150°C (300W) for 5-10 minutes

- Process as described in the conventional method

Expected Yield Improvement: 10-15% over conventional methods with significantly reduced reaction times.

Sequential One-Pot Alkylation-Cyclization

This approach involves alkylation of the quinazoline-2,4(1H,3H)-dione with a haloacetamidoxime derivative followed by in situ cyclization:

Procedure:

- Prepare 3,4-dimethoxybenzamidoxime as described earlier

- Convert to N-(chloroacetyl) or N-(bromoacetyl) amidoxime

- React with 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione under basic conditions

- Increase temperature to promote cyclization to the oxadiazole

- Purify as described earlier

Characterization of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Physical Properties

Table 3: Physical Properties of Target Compound

Spectroscopic Data

1H NMR (500 MHz, DMSO-d₆):

- δ 2.18-2.30 (s, 6H, 2 × CH₃ from 2,5-dimethylphenyl)

- δ 3.80-3.90 (s, 6H, 2 × OCH₃ from 3,4-dimethoxyphenyl)

- δ 5.15-5.25 (s, 2H, -CH₂- linker)

- δ 6.80-8.20 (m, 10H, aromatic protons)

13C NMR (125 MHz, DMSO-d₆):

- δ 18-21 (2 × CH₃ from 2,5-dimethylphenyl)

- δ 42-45 (-CH₂- linker)

- δ 55-56 (2 × OCH₃ from 3,4-dimethoxyphenyl)

- δ 110-140 (aromatic carbons)

- δ 150-155 (C-OCH₃ carbons)

- δ 160-168 (C=O groups and C=N)

- δ 168-172 (oxadiazole carbons)

IR (KBr, cm⁻¹):

- 3050-3000 (aromatic C-H stretch)

- 2950-2850 (aliphatic C-H stretch)

- 1700-1680 (C=O stretch of quinazoline-2,4-dione)

- 1650-1600 (C=N stretch)

- 1580-1520 (aromatic C=C stretch)

- 1270-1240 (C-O-C asymmetric stretch)

- 1030-1010 (C-O-C symmetric stretch)

Mass Spectrometry:

- HRMS (ESI⁺): [M+H]⁺ calculated for C₂₇H₂₅N₄O₅: 485.1825

- Major fragment ions at m/z: 454, 424, 368, 326

Purification and Analysis

Purification Methods

Column Chromatography:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Gradient elution with hexane/ethyl acetate (starting 8:2, gradually increasing to 1:1)

Recrystallization:

- Solvent system: Ethanol/ethyl acetate (1:1) or methanol/chloroform (1:2)

Purity Analysis

Table 4: Analytical Methods for Purity Assessment

| Method | Conditions | Expected Results |

|---|---|---|

| HPLC | Column: C18 (250 × 4.6 mm); Mobile phase: Acetonitrile/water (70:30); Flow rate: 1 mL/min; Detection: UV at 254 nm | Single peak with >98% purity |

| TLC | Silica gel 60 F254; Mobile phase: Chloroform/methanol (9:1) | Single spot, Rf ≈ 0.65 |

| Elemental Analysis | C₂₇H₂₄N₄O₅ | C: 66.94%, H: 4.99%, N: 11.56% |

Scale-Up Considerations

Process Modifications for Scale-Up

For larger-scale synthesis, several modifications to the procedures are recommended:

- Replace DMF with more environmentally friendly solvents like 2-MeTHF or ethyl acetate where possible

- Implement continuous flow processes for the oxadiazole formation step

- Use catalytic phase-transfer conditions for the N-alkylation step

- Replace column chromatography with recrystallization for final product purification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.